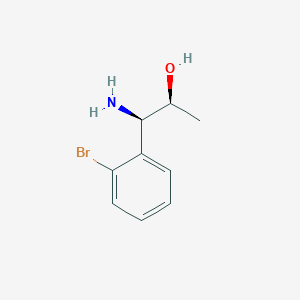

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral propanolamine derivative featuring a 2-bromophenyl substituent. Its stereochemistry (1R,2S) is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(2-bromophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |

InChI Key |

XPDUPQLMNKNIRL-RCOVLWMOSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1Br)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and nitroethane.

Reduction: The nitro group is reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization with chiral acids or enzymatic resolution, to obtain the desired (1R,2S) enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride (NaBH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: NaBH4, LiAlH4

Substitution: NaN3, KCN

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of an amine

Substitution: Formation of azides or nitriles

Scientific Research Applications

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Propanolamine Derivatives

Key Compounds Compared :

Structural Insights :

- Core Structure: Propanolamine derivatives (e.g., ) exhibit greater conformational flexibility than cyclohexanol analogs (e.g., ), which may influence pharmacokinetics.

Key Differences :

Lipophilicity :

Stereochemical Impact :

- The 1R,2S configuration in the target compound may confer selectivity for specific biological targets, contrasting with the 1S,2S enantiomer in .

Solubility: Propanolamine derivatives (e.g., [[1], target compound]) are more water-soluble than cyclohexanol analogs (e.g., ) due to shorter carbon chains and polar hydroxyl/amine groups.

Pharmaceutical Relevance

- Antiviral Potential: The target compound shares structural similarities with intermediates used in HIV drugs (e.g., efavirenz intermediates ). The bromophenyl group may mimic aryl binding motifs in viral protease inhibitors.

- Comparison with : The chloro-fluoro analog could target bacterial enzymes, leveraging halogen-bonding interactions for antibacterial activity.

Biological Activity

(1R,2S)-1-Amino-1-(2-bromophenyl)propan-2-OL is a chiral compound notable for its potential biological activities and applications in medicinal chemistry. This compound features an amino group, a secondary alcohol, and a brominated aromatic ring, which together contribute to its diverse interactions with biological systems. Understanding its biological activity is critical for evaluating its therapeutic potential.

- Molecular Formula : C10H12BrN

- Molecular Weight : Approximately 230.10 g/mol

- Structural Characteristics :

- Chiral center at the carbon bearing the amino group.

- Presence of a bromine atom, which may influence biological activity through electronic and steric effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, enhancing binding affinity.

- Hydrophobic Interactions : The bromophenyl group contributes to hydrophobic interactions, which can stabilize the binding of the compound to its targets.

- Enzyme Modulation : Research indicates that this compound may modulate enzyme activities, potentially influencing metabolic pathways.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of derivatives related to this compound. For instance:

- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Candida albicans .

- Biofilm Inhibition : These compounds demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated in vitro:

- Hemolytic Activity : The compound showed low hemolytic activity (% lysis ranging from 3.23% to 15.22%), indicating a favorable safety profile .

- Non-cytotoxicity : IC50 values greater than 60 μM suggest that the compound is non-cytotoxic towards normal cell lines .

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2S)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL | Similar chiral configuration with different halogens | Potentially different biological activity due to halogen effects |

| (1S,2S)-1-Amino-1-(4-fluorophenyl)propan-2-OL | Contains fluorine instead of bromine | Different electronic properties affecting binding interactions |

| (1S,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL | Variation in fluorine positioning | Different spatial arrangement may impact pharmacodynamics |

Case Studies and Research Findings

Several research studies have focused on the biological implications of compounds related to this compound:

- Antimicrobial Evaluation : A study highlighted the effectiveness of derivatives in inhibiting bacterial growth and biofilm formation .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could act as inhibitors of key enzymes like DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase .

- Molecular Docking Simulations : Computational studies indicated favorable binding interactions between these compounds and their biological targets, confirming their potential as drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.